[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid
Overview
Description
[4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a piperidine moiety via an ethoxy linker. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine moiety is introduced through nucleophilic substitution reactions.
Coupling with Phenylboronic Acid: The piperidine derivative is then coupled with phenylboronic acid using palladium-catalyzed Suzuki–Miyaura coupling.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Suzuki–Miyaura Coupling: This compound is primarily used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid can undergo oxidation to form the corresponding boronic ester or boronate.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Major Products:
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Boronic Esters/Boronates: Formed through oxidation reactions.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Discovery: The piperidine moiety is a common pharmacophore in medicinal chemistry, making this compound valuable in the synthesis of potential drug candidates.
Industry:
Mechanism of Action
The primary mechanism of action for [4-(2-Piperidin-1-ylethoxy)phenyl]boronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium center, forming a palladium-bis(aryl) complex.
Reductive Elimination: The palladium-bis(aryl) complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Properties
IUPAC Name |
[4-(2-piperidin-1-ylethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c16-14(17)12-4-6-13(7-5-12)18-11-10-15-8-2-1-3-9-15/h4-7,16-17H,1-3,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKNUDYIGGHKRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCN2CCCCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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